4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride

Descripción general

Descripción

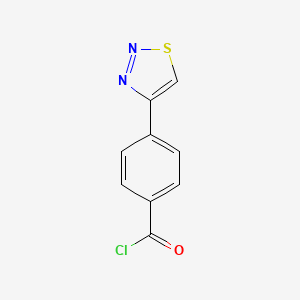

4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride is a chemical compound with the molecular formula C9H5ClN2OS and a molecular weight of 224.67 g/mol . This compound is characterized by the presence of a thiadiazole ring attached to a benzoyl chloride group, making it a versatile intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride typically involves the reaction of 4-(1,2,3-thiadiazol-4-yl)benzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the benzoic acid derivative is converted to the corresponding benzoyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The benzoyl chloride group can participate in nucleophilic substitution reactions, forming amides, esters, and other derivatives.

Coupling Reactions: The thiadiazole ring can engage in coupling reactions with other aromatic compounds, leading to the formation of complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Coupling Reactions: Reagents such as palladium catalysts and ligands are used under inert atmosphere conditions to facilitate the coupling process.

Major Products

Amides and Esters: Formed through nucleophilic substitution reactions.

Heterocyclic Compounds: Resulting from coupling reactions involving the thiadiazole ring.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride can be synthesized through various methods involving the acylation of thiadiazole derivatives. The compound is characterized by its reactive benzoyl chloride group, which can participate in further chemical modifications to yield diverse derivatives with enhanced biological activity.

Biological Activities

The biological properties of this compound derivatives have been extensively studied. These compounds exhibit a range of pharmacological activities:

- Antimicrobial Activity : Thiadiazole derivatives have shown significant antibacterial and antifungal properties. For instance, studies indicate that certain derivatives possess moderate antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida albicans .

- Anti-inflammatory Effects : Some derivatives have been identified as potential COX-2 inhibitors, demonstrating anti-inflammatory properties that could be beneficial in treating conditions like arthritis .

- Anticancer Potential : Research has highlighted the cytotoxic properties of 1,3,4-thiadiazole derivatives, suggesting their potential as anticancer agents. Specific studies have reported their effectiveness against various cancer cell lines .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of several 1,3,4-thiadiazole derivatives synthesized from this compound. The results indicated that compounds with specific substitutions on the thiadiazole ring exhibited enhanced activity against Bacillus anthracis and Bacillus cereus, while showing limited effectiveness against Escherichia coli .

Case Study 2: Anti-inflammatory Activity

A series of compounds derived from this compound were tested for their ability to inhibit COX enzymes. One compound demonstrated a selective inhibition profile with an IC50 value significantly lower than conventional anti-inflammatory drugs like indomethacin .

Data Table: Summary of Biological Activities

| Activity Type | Compound Derivatives Tested | Key Findings |

|---|---|---|

| Antibacterial | Thiadiazole derivatives | Moderate activity against Gram-positive and Gram-negative bacteria |

| Antifungal | Thiadiazole derivatives | Effective against Candida albicans |

| Anti-inflammatory | COX-2 inhibitors | Selective inhibition with lower ulcerogenic effects compared to standard drugs |

| Anticancer | Cytotoxic derivatives | Significant cytotoxicity against various cancer cell lines |

Mecanismo De Acción

The mechanism of action of 4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride is largely dependent on its chemical reactivity. The benzoyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various biological targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(1,2,3-Thiadiazol-4-YL)benzoic acid

- 4-(1,2,3-Thiadiazol-4-YL)benzamide

- 4-(1,2,3-Thiadiazol-4-YL)benzyl alcohol

Uniqueness

4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride is unique due to its combination of a reactive benzoyl chloride group and a thiadiazole ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Actividad Biológica

4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride is a compound that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by recent research findings and data.

Chemical Structure and Synthesis

The compound this compound is characterized by the presence of a thiadiazole ring attached to a benzoyl group. This structural configuration is significant as it influences the compound's interaction with biological targets. The synthesis typically involves the reaction of thiadiazole derivatives with benzoyl chloride under controlled conditions to yield the desired product.

Antimicrobial Activity

Research has demonstrated that thiadiazole derivatives exhibit notable antimicrobial properties. For instance, a study assessed various 1,3,4-thiadiazole derivatives against multiple microorganisms, including Candida albicans, Escherichia coli, and Klebsiella pneumoniae. The findings indicated that certain derivatives showed significant bacteriostatic effects and were effective in inhibiting biofilm formation in K. pneumoniae .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| C1 | Klebsiella pneumoniae | Biofilm inhibition | Not specified |

| C2 | Escherichia coli | Efflux pump inhibition | Not specified |

| C3 | Candida albicans | Bacteriostatic | Not specified |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. One notable investigation focused on its activity against Bcl-2-expressing human cancer cell lines. The results revealed that certain derivatives exhibited selective sub-micromolar IC50 values, indicating strong growth-inhibitory effects .

Case Study: Bcl-2 Inhibition

A series of fused triazolothiadiazoles were synthesized and evaluated for their ability to inhibit Bcl-2. Compound 5k , for example, demonstrated an IC50 value significantly lower than that of gossypol, a known Bcl-2 inhibitor. This suggests that modifications in the thiadiazole structure can enhance anticancer efficacy .

Anticonvulsant Activity

Thiadiazole derivatives have also shown promise as anticonvulsant agents. A study evaluated several compounds for their effectiveness in preventing seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). The results indicated that many synthesized thiadiazoles provided substantial protection against MES seizures .

Table 2: Anticonvulsant Activity of Thiadiazole Derivatives

| Compound | Seizure Model | Protection Level |

|---|---|---|

| Compound A | MES | Significant protection |

| Compound B | PTZ | Moderate protection |

The biological activities of this compound can be attributed to its ability to interact with specific biological targets. For instance:

- Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Anticancer Activity : Its mechanism may involve the induction of apoptosis in cancer cells through inhibition of anti-apoptotic proteins like Bcl-2.

- Anticonvulsant Activity : The modulation of neurotransmitter systems or ion channels may play a crucial role in its anticonvulsant effects.

Propiedades

IUPAC Name |

4-(thiadiazol-4-yl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2OS/c10-9(13)7-3-1-6(2-4-7)8-5-14-12-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZZWMNJQWMQKRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSN=N2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380090 | |

| Record name | 4-(1,2,3-THIADIAZOL-4-YL)BENZOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465513-98-8 | |

| Record name | 4-(1,2,3-THIADIAZOL-4-YL)BENZOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.